5-fluoro-N-prop-2-ynyl-1-benzothiophene-2-carboxamide
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Overview
Description
5-fluoro-N-prop-2-ynyl-1-benzothiophene-2-carboxamide, also known as FPYC, is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as benzothiophenes and has been shown to have a variety of biological effects.
Mechanism of Action
The mechanism of action of 5-fluoro-N-prop-2-ynyl-1-benzothiophene-2-carboxamide as a MAGL inhibitor involves the binding of the compound to the active site of the enzyme, preventing it from breaking down endocannabinoids such as 2-arachidonoylglycerol (2-AG). This leads to an increase in the levels of 2-AG, which can then activate cannabinoid receptors in the body.
Biochemical and Physiological Effects
Studies have shown that this compound can have a variety of biochemical and physiological effects. As a MAGL inhibitor, it can increase levels of endocannabinoids such as 2-AG, which can have anti-inflammatory and analgesic effects. This compound has also been shown to have potential as an anti-cancer agent, as it can induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 5-fluoro-N-prop-2-ynyl-1-benzothiophene-2-carboxamide in lab experiments is its specificity as a MAGL inhibitor, which allows for targeted manipulation of the endocannabinoid system. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-fluoro-N-prop-2-ynyl-1-benzothiophene-2-carboxamide, including further studies on its potential therapeutic applications as a MAGL inhibitor, as well as its use as a fluorescent probe for imaging of lipid droplets. Other potential future directions include studies on its effects on other biological systems and its potential use in combination with other drugs for therapeutic purposes.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. Its specificity as a MAGL inhibitor and potential therapeutic applications make it a promising candidate for further research.
Synthesis Methods
The synthesis of 5-fluoro-N-prop-2-ynyl-1-benzothiophene-2-carboxamide involves several steps, starting with the reaction of 5-fluoro-2-nitrobenzoic acid with propargyl bromide to form 5-fluoro-2-(prop-2-yn-1-yloxy)benzoic acid. This intermediate is then reacted with thionyl chloride to form 5-fluoro-2-(prop-2-yn-1-yloxy)benzoyl chloride, which is then reacted with 2-aminobenzothiophene to form this compound.
Scientific Research Applications
5-fluoro-N-prop-2-ynyl-1-benzothiophene-2-carboxamide has been studied for its potential use in a variety of scientific research applications, including as an inhibitor of the enzyme monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system. MAGL inhibitors have been shown to have potential therapeutic applications in the treatment of pain, inflammation, and anxiety disorders. This compound has also been studied for its potential use as a fluorescent probe for imaging of lipid droplets in cells.
properties
IUPAC Name |
5-fluoro-N-prop-2-ynyl-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNOS/c1-2-5-14-12(15)11-7-8-6-9(13)3-4-10(8)16-11/h1,3-4,6-7H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAFNGTYTDCTGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC2=C(S1)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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